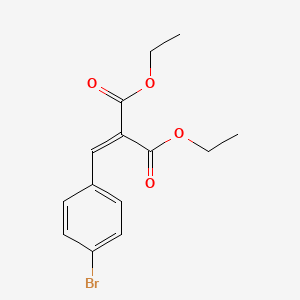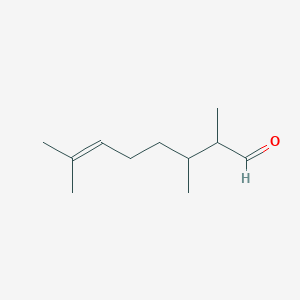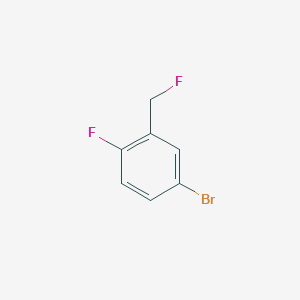
1-甲基-1H-咪唑-3-鎓氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1H-imidazolium chloride is an organic compound belonging to the class of imidazoles. It is a heterocyclic compound containing an imidazole ring substituted at position 1 with a methyl group and at position 3 with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学研究应用
4-Methyl-1H-imidazolium chloride has a wide range of applications in scientific research:
作用机制
Target of Action
1-Methyl-1H-imidazol-3-ium chloride, also known as 1-Methylimidazole, is a small molecule that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum .
Mode of Action
It is known that it interacts with its targets, leading to changes in their function
Biochemical Pathways
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
as reported in the literature .
Action Environment
It acts as a plasticizer for cornstarch and finds application as a solid biopolymer electrolyte . It is also known to be moisture sensitive .
生化分析
Biochemical Properties
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole has a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This could potentially influence its interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1H-imidazolium chloride can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods: Industrial production of 4-Methyl-1H-imidazolium chloride typically involves the methylation of imidazole using methanol and an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 4-Methyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are often used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives with different nucleophiles.
相似化合物的比较
1-Methylimidazole: Similar in structure but lacks the chloride ion.
1-Ethyl-3-methylimidazolium chloride: Contains an ethyl group instead of a methyl group at position 1.
1-Benzyl-3-methylimidazolium chloride: Contains a benzyl group at position 1 instead of a methyl group.
Uniqueness: 4-Methyl-1H-imidazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chloride ion makes it a versatile compound for various chemical reactions and applications .
属性
CAS 编号 |
23187-14-6 |
|---|---|
分子式 |
C4H7ClN2 |
分子量 |
118.56 g/mol |
IUPAC 名称 |
5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-5-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChI 键 |
RYKANBBWRLXVDN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CNC=C1.[Cl-] |
规范 SMILES |
CC1=CN=CN1.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B1654363.png)

![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)









![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
